Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)-
Overview
Description
Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with N-methyl-2-pyrrolidinylmethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, including drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-methyl methanesulfonamide: Another related compound with a methyl group attached to the nitrogen atom.
N-(2-pyrrolidinylmethyl) methanesulfonamide: Similar structure but lacks the N-methyl group.
Uniqueness
Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the N-methyl and 2-pyrrolidinylmethyl groups enhances its ability to interact with various molecular targets, making it valuable in medicinal chemistry and other applications .
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNMSIGSFIRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224794 | |
Record name | N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-45-0 | |
Record name | N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956034-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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